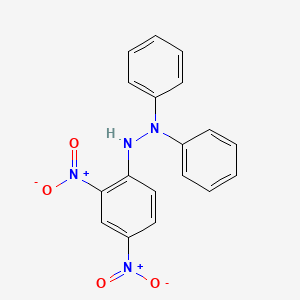
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of two phenyl groups and a 2,4-dinitrophenyl group attached to a hydrazine moiety. This compound is known for its applications in various chemical reactions and its role as a reagent in analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine can be synthesized through the reaction of hydrazine with 2,4-dinitrochlorobenzene. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The presence of the nitro groups in the 2,4-dinitrochlorobenzene facilitates the displacement of the chloride ion by the hydrazine, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
化学反応の分析
Types of Reactions
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine undergoes various types of chemical reactions, including:
Addition-Elimination Reactions: This compound reacts with aldehydes and ketones to form hydrazones through a nucleophilic addition-elimination mechanism.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones.
Common Reagents and Conditions
Aldehydes and Ketones: React with this compound in the presence of acidic conditions to form hydrazones.
Methanol and Sulfuric Acid: Often used as solvents and catalysts in these reactions.
Major Products Formed
The major products formed from the reactions of this compound with aldehydes and ketones are hydrazones. These products are characterized by their bright orange or yellow precipitates, which are useful in analytical chemistry for the identification of carbonyl compounds .
科学的研究の応用
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biochemistry: Employed in studies involving oxidative phosphorylation and mitochondrial function.
Environmental Science: Utilized in the detection of environmental pollutants such as 2,4-dinitrophenol.
Pharmaceutical Research: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
作用機序
The mechanism of action of 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine involves nucleophilic addition to carbonyl groups, followed by the elimination of water to form hydrazones . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine moiety. The compound’s ability to form stable hydrazones makes it a valuable reagent in analytical chemistry.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the hydrazine moiety.
Phenylhydrazine: Contains the hydrazine moiety but lacks the dinitrophenyl group.
2,4-Dinitrophenylhydrazine: Similar structure but without the additional phenyl groups.
Uniqueness
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is unique due to the presence of both the dinitrophenyl and diphenyl groups, which confer distinct chemical properties and reactivity. Its ability to form stable hydrazones with carbonyl compounds makes it particularly useful in analytical applications.
特性
CAS番号 |
29389-44-4 |
|---|---|
分子式 |
C18H14N4O4 |
分子量 |
350.3 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)16-11-12-17(18(13-16)22(25)26)19-20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H |
InChIキー |
WGUPDQMTRONQTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)
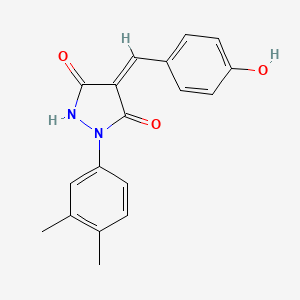
![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
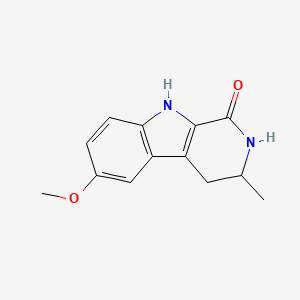
![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)
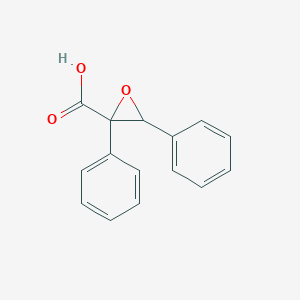


![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
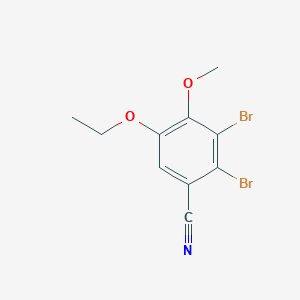
![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)
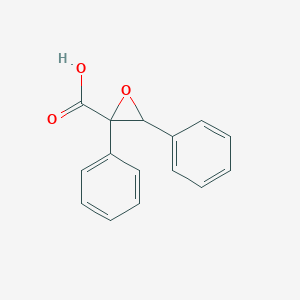
![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)
